molecular formula C12H16ClNS B13275181 4-(4-Chloro-phenylsulfanylmethyl)-piperidine

4-(4-Chloro-phenylsulfanylmethyl)-piperidine

Cat. No.: B13275181
M. Wt: 241.78 g/mol
InChI Key: CWJXSCBUYDXKTD-UHFFFAOYSA-N
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Description

4-(4-Chloro-phenylsulfanylmethyl)-piperidine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring substituted with a 4-(4-chloro-phenylsulfanylmethyl) group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-phenylsulfanylmethyl)-piperidine typically involves the reaction of 4-(Chloromethyl)benzoic acid with benzenethiol, 4-chloro-, sodium salt (1:1) under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-phenylsulfanylmethyl)-piperidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For

Properties

Molecular Formula

C12H16ClNS

Molecular Weight

241.78 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]piperidine

InChI

InChI=1S/C12H16ClNS/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2

InChI Key

CWJXSCBUYDXKTD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CSC2=CC=C(C=C2)Cl

Origin of Product

United States

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